molecular formula C13H14N4O2 B2416220 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile CAS No. 2380077-79-0

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile

货号 B2416220
CAS 编号: 2380077-79-0
分子量: 258.281
InChI 键: RUNMZRZXZFDROM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile, also known as KPT-8602, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of pyridine derivatives and has been developed by Karyopharm Therapeutics.

作用机制

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile exerts its anticancer effects by binding to the cysteine residue of XPO1, leading to the formation of a covalent bond. This covalent bond prevents the binding of XPO1 to its cargo proteins, leading to their accumulation in the nucleus. This accumulation leads to the activation of various tumor suppressor pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has been shown to have a potent anticancer effect in various preclinical models. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models of various types of cancer. 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has several advantages as a potential anticancer agent. It has a novel mechanism of action, targeting XPO1, which is overexpressed in various types of cancer. It has been shown to be effective in preclinical models of various types of cancer, indicating its potential broad-spectrum activity. However, there are limitations to its use in lab experiments, including the need for further optimization of its pharmacokinetic properties and the need for more extensive preclinical studies to determine its safety and efficacy in humans.

未来方向

There are several future directions for the development of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another potential direction is the development of combination therapies with other anticancer agents to enhance its efficacy. Additionally, further preclinical studies are needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection.

合成方法

The synthesis of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile involves a multistep process that starts with the reaction of 2-chloronicotinic acid with 2-aminopyridine to form 2-(2-pyridyl)nicotinic acid. This intermediate is then reacted with 2-oxo-1,3-oxazolidine to produce the desired compound, 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile.

科学研究应用

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has been extensively studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by targeting the nuclear export protein XPO1, also known as CRM1. XPO1 plays a crucial role in the transport of various tumor suppressor proteins out of the nucleus, leading to their inactivation. By inhibiting XPO1, 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile promotes the accumulation of these tumor suppressor proteins in the nucleus, leading to the inhibition of cancer cell growth.

属性

IUPAC Name

2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c14-8-10-2-1-4-15-12(10)16-5-3-11(9-16)17-6-7-19-13(17)18/h1-2,4,11H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMZRZXZFDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。